N-[(6-fluoro-1H-benzimidazol-2-yl)methyl]-4-(2-methyl-1,2,4-triazol-3-yl)pyrimidin-2-amine
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Overview
Description
N-[(6-fluoro-1H-benzimidazol-2-yl)methyl]-4-(2-methyl-1,2,4-triazol-3-yl)pyrimidin-2-amine is a complex organic compound that features a benzimidazole ring, a triazole ring, and a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(6-fluoro-1H-benzimidazol-2-yl)methyl]-4-(2-methyl-1,2,4-triazol-3-yl)pyrimidin-2-amine typically involves multi-step organic reactionsCommon reagents used in these reactions include formic acid, ortho-phenylenediamine, and various aldehydes .
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and automated synthesis equipment to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
N-[(6-fluoro-1H-benzimidazol-2-yl)methyl]-4-(2-methyl-1,2,4-triazol-3-yl)pyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzimidazole and triazole rings.
Common Reagents and Conditions
Common reagents for these reactions include hydrogen peroxide, sodium borohydride, and various halogenating agents. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
N-[(6-fluoro-1H-benzimidazol-2-yl)methyl]-4-(2-methyl-1,2,4-triazol-3-yl)pyrimidin-2-amine has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Industry: Utilized in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of N-[(6-fluoro-1H-benzimidazol-2-yl)methyl]-4-(2-methyl-1,2,4-triazol-3-yl)pyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole derivatives: These compounds share the benzimidazole core and exhibit similar biological activities.
Triazole derivatives: Compounds containing the triazole ring are known for their antifungal and antibacterial properties.
Pyrimidine derivatives: These compounds are widely used in medicinal chemistry for their antiviral and anticancer activities.
Uniqueness
N-[(6-fluoro-1H-benzimidazol-2-yl)methyl]-4-(2-methyl-1,2,4-triazol-3-yl)pyrimidin-2-amine is unique due to its combination of three distinct heterocyclic rings, which confer a broad range of chemical and biological properties. This structural complexity allows for diverse applications and makes it a valuable compound in various fields of research.
Properties
IUPAC Name |
N-[(6-fluoro-1H-benzimidazol-2-yl)methyl]-4-(2-methyl-1,2,4-triazol-3-yl)pyrimidin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FN8/c1-24-14(19-8-20-24)11-4-5-17-15(23-11)18-7-13-21-10-3-2-9(16)6-12(10)22-13/h2-6,8H,7H2,1H3,(H,21,22)(H,17,18,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWCJMEYHBKBZPJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NC=N1)C2=NC(=NC=C2)NCC3=NC4=C(N3)C=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FN8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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